Sulforhodamine G: A Comprehensive Technical Guide for Researchers
Sulforhodamine G: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Sulforhodamine G, a versatile fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development, offering detailed information on its characteristics and methodologies for its use.
Chemical Structure and Physicochemical Properties
Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. Its chemical structure is characterized by a xanthene core substituted with two sulfonate groups, which impart high water solubility and prevent it from readily crossing cell membranes, making it an excellent extracellular and polar tracer.
The key chemical and physical properties of Sulforhodamine G are summarized in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate[1] |
| Synonyms | Acid Red 50, Lissamine Rhodamine G[2][3] |
| CAS Number | 5873-16-5[1][2][4][5] |
| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂[1][4] |
| Molecular Weight | 552.6 g/mol [1][5] |
| Excitation Maximum (λex) | ~529-531 nm[1][4] |
| Emission Maximum (λem) | ~548-552 nm[1][4] |
| Appearance | Orange-red solid[4] |
| Solubility | Highly soluble in water[4] |
Applications in Research
Sulforhodamine G's high fluorescence, water solubility, and membrane impermeability make it a valuable tool in a variety of research applications:
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Fluorescent Tracer: It is widely used as a polar tracer to study cell morphology, neuronal connectivity, and vascular networks. Its inability to cross intact cell membranes allows it to be used to identify damaged cells or to trace extracellular fluid flow.
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Protein Staining: Similar to other sulforhodamine dyes like Sulforhodamine B (SRB), it can be used for the quantification of cellular protein in cytotoxicity and cell proliferation assays.
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Gap Junction Permeability: It can be used to assess the permeability of gap junctions between cells.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing sulforhodamine dyes. Note that while the SRB assay is well-established for Sulforhodamine B, its principle is applicable to Sulforhodamine G for similar applications due to their structural and chemical similarities.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is based on the ability of SRB to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.
Materials:
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Sulforhodamine B (or G) solution (0.4% w/v in 1% acetic acid)
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Fixative solution (10% trichloroacetic acid, TCA)
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Wash solution (1% acetic acid)
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Solubilization solution (10 mM Tris base, pH 10.5)
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96-well plates
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Microplate reader
Protocol:
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Cell Plating: Plate cells in a 96-well plate at the desired density and allow them to attach overnight.
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Treatment: Treat cells with the test compound for the desired duration.
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Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
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Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.
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Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
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Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
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Drying: Allow the plates to air dry completely.
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Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
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Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
SRB Cytotoxicity Assay Workflow
Fluorescent Tracer for Neuronal Morphology (Adapted from Sulforhodamine 101 Protocols)
This protocol is adapted from established methods for using Sulforhodamine 101 to label astrocytes and can be used as a starting point for visualizing neuronal morphology with Sulforhodamine G. Optimization may be required.
Materials:
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Sulforhodamine G
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Artificial cerebrospinal fluid (aCSF)
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Microinjection pipette or topical application system
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Fluorescence microscope with appropriate filter sets
Protocol:
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Prepare Staining Solution: Dissolve Sulforhodamine G in aCSF to a final concentration of 100 µM to 1 mM.
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Tissue Preparation: Prepare acute brain slices or expose the cortical surface of an anesthetized animal.
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Application of Dye:
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Topical Application: Apply the Sulforhodamine G solution directly to the surface of the exposed brain or brain slice for 5-10 minutes.
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Microinjection: Use a micropipette to inject a small volume of the Sulforhodamine G solution into the specific brain region of interest.
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Incubation/Diffusion: Allow the dye to diffuse and be taken up by the cells for 15-30 minutes.
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Washing: Gently wash the tissue with fresh aCSF to remove excess dye from the extracellular space.
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Imaging: Visualize the labeled neurons using a fluorescence microscope with excitation and emission wavelengths appropriate for Sulforhodamine G (Ex: ~530 nm, Em: ~550 nm).
Neuronal Tracing Workflow
Conclusion
Sulforhodamine G is a powerful and versatile fluorescent tool for researchers in various biological disciplines. Its excellent water solubility, strong fluorescence, and membrane impermeability make it an ideal candidate for a range of applications, from assessing cell viability to tracing complex neuronal networks. The protocols and data presented in this guide provide a solid foundation for the successful application of Sulforhodamine G in the laboratory.
